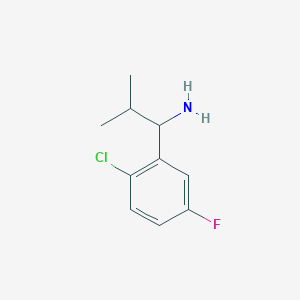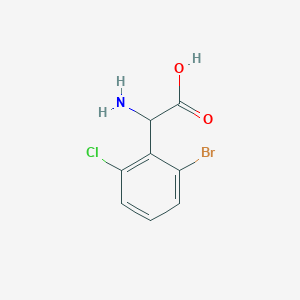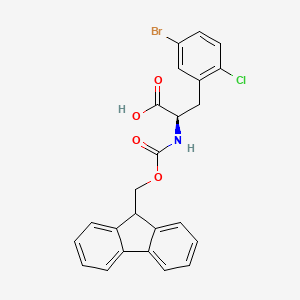
N-Fmoc-5-bromo-2-chloro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the 5-position, and a chlorine atom at the 2-position on the phenyl ring. This compound is primarily used in peptide synthesis and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-bromo-2-chloro-D-phenylalanine typically involves the protection of the amino group of 5-bromo-2-chloro-D-phenylalanine with the Fmoc group. The reaction is carried out under basic conditions using reagents such as Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and a base like sodium carbonate or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-5-bromo-2-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Deprotection Reactions: The free amino acid, 5-bromo-2-chloro-D-phenylalanine.
Scientific Research Applications
N-Fmoc-5-bromo-2-chloro-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Fmoc-5-bromo-2-chloro-D-phenylalanine is primarily related to its role in peptide synthesis The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-5-bromo-2-chloro-L-phenylalanine
- N-Fmoc-2-bromo-5-chloro-D-phenylalanine
- N-Fmoc-2-chloro-5-methoxy-DL-phenylalanine
Uniqueness
N-Fmoc-5-bromo-2-chloro-D-phenylalanine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex peptides and other bioactive molecules.
Properties
Molecular Formula |
C24H19BrClNO4 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(2R)-3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
JNZSAOKGJDDKRX-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


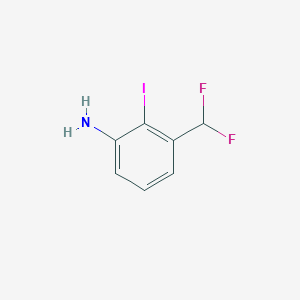
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
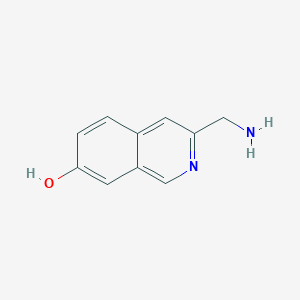
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
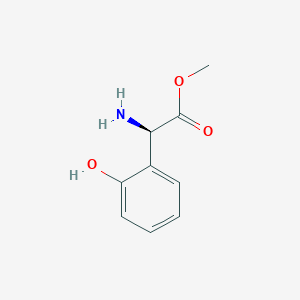
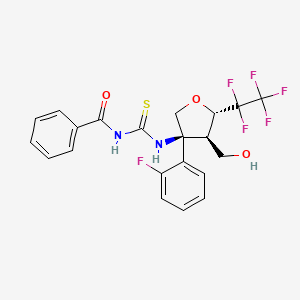
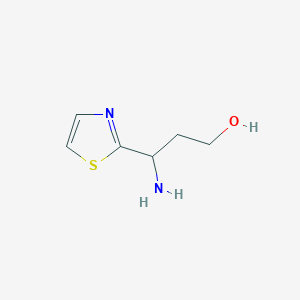
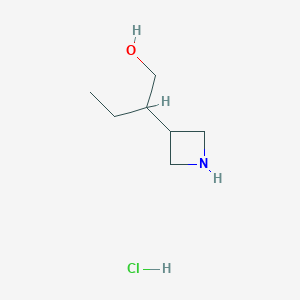
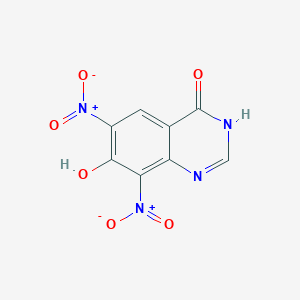
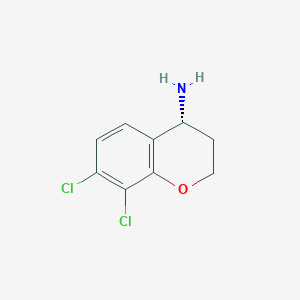
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
